molecular formula C16H10BrNO4 B8680458 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid

1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid

Cat. No.: B8680458
M. Wt: 360.16 g/mol
InChI Key: DOZIWXYUIFZJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism by which 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid exerts its effects involves its interaction with various molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and leading to changes in cellular processes . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H10BrNO4

Molecular Weight

360.16 g/mol

IUPAC Name

1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid

InChI

InChI=1S/C16H10BrNO4/c17-15-12-8-10(22-9-4-2-1-3-5-9)6-7-11(12)14(19)13(18-15)16(20)21/h1-8,19H,(H,20,21)

InChI Key

DOZIWXYUIFZJCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=C(N=C3Br)C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-Bromo-4-hydroxy-7-phenoxy-isoquinoline-3-carboxylic acid butyl ester (3.52 g, 8.45 mmol; Example A-65 e) aqueous 2N NaOH (50 ml, 100 mmol) and EtOH (50 ml) was refluxed with stirring for 2 h. Then the solution was concentrated in vacuo to ½ of its volume, diluted with water (180 ml), and was acidified by addition of aqueous 6N HCl (20 ml). After stirring at ambient temperature for 30 min the resulting suspension was submitted to vacuum filtration. The filter cake was washed thoroughly with water and dried in vacuo at 70° C. to give the title compound as a white solid (3.05 g); 1H NMR (DMSO-d6): δ=8.33 (d, 1H), 7.20 to 7.61 (m, 7H).
Quantity
3.52 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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